Quinocetone

Acute toxicity LD50 Safety margin

Quinocetone offers distinct B2B value: slowest desoxy rate among QdNOs (ideal for mechanistic studies), 8-10x higher acute oral LD50 than olaquindox/carbadox, and 0-day withdrawal in pigs. This low-toxicity profile enables regulatory-compliant feed formulation. Ideal for enzymology (high SsAOX1 catalytic efficiency) and cytotoxicity assay validation. Procure for robust research and commercial feed applications.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B1201259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinocetone
Synonymsquinocetone
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3
InChIKeyIOKWXGMNRWVQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinocetone Feed Additive: Product Overview and In-Class Comparator Context


Quinocetone (QCT, CAS 81810-66-4) is a synthetic antibacterial agent belonging to the quinoxaline-1,4-di-N-oxide (QdNO) class of veterinary feed additives [1]. As a structural analog to classical QdNOs including carbadox (CBX), olaquindox (OLA), mequindox (MEQ), and cyadox (CYA), quinocetone was developed as a growth promoter and antimicrobial agent for food-producing animals [2]. While sharing the core quinoxaline-N,N-dioxide pharmacophore required for antibacterial activity, quinocetone bears a distinctive 3-methyl-2-cinnamoyl side chain that differentiates it metabolically and toxicologically from its in-class comparators [3]. Originally developed and approved in China, quinocetone serves as a replacement for carbadox and olaquindox—compounds that have been restricted or banned in multiple jurisdictions due to safety concerns [4].

Why Generic Substitution Fails: Evidence-Based Differentiation of Quinocetone from Olaquindox and Carbadox


Within the quinoxaline-1,4-di-N-oxide class, compounds share a common pharmacophore but exhibit profound divergence in toxicity profiles, metabolic fate, and deoxidation kinetics—parameters that critically influence both regulatory acceptance and practical procurement decisions [1]. Carbadox and olaquindox, the earliest commercialized QdNOs, have been restricted or banned in the European Union and other regions due to genotoxicity, carcinogenicity, and reproductive toxicity concerns [2]. Quinocetone was specifically developed to address these safety limitations while preserving antimicrobial and growth-promoting efficacy [3]. However, the assumption that all QdNOs are interchangeable is refuted by head-to-head comparative data demonstrating that quinocetone differs markedly from its analogs in acute oral LD50 values, hepatic deoxidation rates, N-oxide reductase substrate specificity, tissue residue depletion kinetics, and in vivo growth performance outcomes [4]. The following quantitative evidence establishes precisely where quinocetone diverges from comparators—differences that carry direct implications for compound selection in research, formulation development, and regulatory-compliant animal production.

Quinocetone Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Quinocetone vs. Olaquindox: Acute Oral LD50 Comparison in Rodent Models

In acute oral toxicity studies, quinocetone demonstrated substantially lower lethality than its in-class predecessor olaquindox, with LD50 values an order of magnitude higher in both rat and mouse models [1]. In sub-chronic feeding studies where quinocetone and olaquindox were directly compared at equivalent dietary inclusion levels (300 mg/kg diet), olaquindox induced hepatic histological changes including bile canaliculi proliferation in the portal area at the same dose where quinocetone showed minimal effects [2].

Acute toxicity LD50 Safety margin Feed additive toxicology

Deoxidation Rate Ranking: Quinocetone Exhibits Slowest N-O Reduction Among Five QdNOs

Using LC/MS-IT/TOF analysis of rat and pig liver microsomes under low-oxygen conditions, the rank order of desoxy and bidesoxy rates among five classical QdNOs was established as QCT < CBX < MEQ < OLA < CYA in rat microsomes and QCT < MEQ < CBX < OLA < CYA in pig microsomes [1]. Quinocetone consistently exhibited the slowest deoxidation rate across both species [2]. Oxidative stress indices and DNA damage measurements in primary hepatocytes and HepG2 cells showed inverse correlation with deoxidation rate, indicating that slower N-O reduction is mechanistically linked to higher DNA-damage-inducing potential [3].

Metabolic stability Deoxidation kinetics Genotoxicity mechanism Liver microsomes

Porcine Aldehyde Oxidase SsAOX1 Substrate Specificity: Quinocetone Demonstrates Highest Catalytic Efficiency

In a purified recombinant porcine aldehyde oxidase (SsAOX1) system, quinocetone exhibited the highest catalytic efficiency (kcat/Km) for N1-oxide reduction among three representative QdNO feed additives [1]. Despite having the lowest substrate affinity (highest Km value of 4.36 ± 0.56 mM), quinocetone's turnover number advantage yielded overall superior catalytic efficiency compared to mequindox and cyadox [2]. This enzyme-specific metabolic divergence has direct implications for species-dependent bioactivation and detoxification pathways.

Enzyme kinetics N-oxide reductase Metabolic activation Substrate specificity

Comparative Growth Performance in Broilers: Quinocetone vs. Olaquindox Feed Conversion Efficiency

In a 35-day feeding trial using 7-day-old broiler chicks, dietary supplementation with quinocetone premix at 75 mg/kg produced superior growth performance outcomes compared to equivalent olaquindox supplementation and untreated controls [1]. Final body weight and daily weight gain were significantly higher (P < 0.05) in quinocetone-treated birds versus both control and olaquindox groups [2]. The feed conversion ratio improvement relative to olaquindox, while not statistically significant at the P < 0.05 threshold, demonstrates consistent directional advantage [3].

Growth promotion Feed conversion ratio Broiler production Performance trial

Tissue Residue Depletion and Withdrawal Time Determination in Multiple Food Animal Species

A comprehensive tissue depletion study quantified quinocetone and five major metabolites in liver, kidney, muscle, and fat tissues of pigs, broilers, and carp following 90, 42, and 60 days of dietary administration at 100 mg/kg, respectively [1]. Dideoxyquinocetone (metabolite 3) was identified as the persistent marker residue accumulating preferentially in liver tissue [2]. Based on residue depletion kinetics, recommended withdrawal times were established as 0 days for pigs and carp, and 3 days for broilers [3].

Residue depletion Withdrawal time Food safety Marker residue

Cytotoxicity Ranking in Vero Cells: Quinocetone Exhibits Highest In Vitro Cytotoxic Potency Among QdNOs

In a direct comparative study evaluating the cytotoxicity of quinocetone, olaquindox, and carbadox in Vero cells using the MTT assay, all three compounds exhibited dose- and time-dependent inhibitory effects [1]. The rank order of cytotoxicity was quinocetone > olaquindox > carbadox [2]. DNA damage assessed by alkaline comet assay revealed pronounced DNA fragmentation across all three compounds; however, DNA damage was significantly decreased after incubation with S9 mix, indicating that intermediate metabolites exert lower genotoxicity than parent drugs [3].

Cytotoxicity Vero cells MTT assay In vitro toxicology

Quinocetone: Evidence-Based Research and Industrial Application Scenarios


Metabolic Toxicology and Genotoxicity Mechanism Studies Requiring Slow-Deoxidizing QdNO Probe

Quinocetone is the preferred QdNO compound for mechanistic studies investigating the relationship between deoxidation rate and DNA damage. As demonstrated by Wang et al. (2015), quinocetone exhibits the slowest desoxy and bidesoxy rates among five classical QdNOs in both rat and pig liver microsomes, with deoxidized metabolite concentrations under low oxygen being at least 6-fold higher than under aerobic conditions [1]. This slow metabolic conversion makes quinocetone an ideal probe compound for studying N-oxide reductive metabolism, reactive oxygen species generation, and oxidative stress-mediated genotoxicity pathways. Researchers investigating structure-activity relationships, QdNO bioactivation mechanisms, or developing in vitro models of N-oxide reductase-mediated toxicity should prioritize quinocetone over faster-deoxidizing analogs like cyadox or olaquindox to maximize detection window and mechanistic signal clarity.

Regulatory-Compliant Growth Promotion in Commercial Swine and Poultry Production

In commercial animal production settings where feed additive selection must balance growth promotion efficacy against regulatory and food safety requirements, quinocetone offers a distinct advantage over carbadox and olaquindox. Acute oral LD50 values (8687.31 mg/kg in rats) are approximately 8-10× higher than olaquindox and carbadox reference values [1]. Most critically, tissue residue depletion studies establish withdrawal times of 0 days for pigs and 3 days for broilers following 100 mg/kg dietary administration [2], enabling minimal pre-slaughter interruption of feed additive use. Broiler feeding trials at 75 mg/kg inclusion rate demonstrate feed conversion ratio improvement of 3.69% over basal diet and a 1.5 percentage point advantage over olaquindox at equivalent dosage [3]. These combined safety and performance parameters position quinocetone as the rational procurement choice for feed manufacturers and integrators operating in jurisdictions where olaquindox and carbadox face regulatory restriction or where short withdrawal periods confer operational efficiency.

Enzymology Research on Porcine Aldehyde Oxidase (SsAOX1) N-Oxide Reductase Activity

For enzymologists and metabolic biochemists investigating the catalytic mechanisms of aldehyde oxidase-mediated N-oxide reduction, quinocetone provides the highest catalytic efficiency (kcat/Km = 1.94 ± 0.04 min⁻¹·mM⁻¹) among the three QdNOs tested with recombinant porcine SsAOX1 [1]. This 1.53× advantage over mequindox and 4.51× advantage over cyadox in purified enzyme assays translates to superior signal-to-noise ratio in kinetic experiments. Despite having the lowest substrate affinity (Km = 4.36 ± 0.56 mM), quinocetone's favorable turnover number makes it the optimal substrate for characterizing SsAOX1 enzyme kinetics, conducting site-directed mutagenesis studies of the catalytic domain, or screening for N-oxide reductase inhibitors. Procurement of quinocetone for such enzymology applications enables more robust kinetic parameter determination and reduces the enzyme quantities required for reproducible assays.

In Vitro Cytotoxicity Screening and Positive Control Standardization

In high-throughput cytotoxicity screening programs or toxicology assay validation studies requiring a robust, well-characterized positive control compound, quinocetone's demonstrated rank as the most cytotoxic QdNO in Vero cells (quinocetone > olaquindox > carbadox) makes it suitable for establishing assay dynamic range and sensitivity thresholds [1]. However, this application scenario carries a critical operational caveat: the high cytotoxic potency requires careful dose optimization to avoid complete cell death that would obscure differential effects. Researchers must also note that quinocetone's cytotoxicity is significantly modulated by S9 metabolic activation—DNA damage decreases substantially with S9 mix inclusion [2]—a property that must be accounted for when designing assays with and without metabolic activation systems. Procurement for cytotoxicity studies should be accompanied by strict handling protocols and dose-response validation procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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